molecular formula C16H23N3O6S B2921341 N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-32-9

N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2921341
CAS No.: 869071-32-9
M. Wt: 385.44
InChI Key: SUPSVHDQJWZXQR-UHFFFAOYSA-N
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Description

N1-(2-Hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is an oxalamide derivative characterized by:

  • N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, where the tosyl (p-toluenesulfonyl) moiety confers chemical stability and may act as a protecting group or influence reactivity in synthetic pathways.

The substitution of the methoxybenzyl group with a hydroxyethyl group likely alters solubility and biological activity.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-12-3-5-13(6-4-12)26(23,24)19-8-2-10-25-14(19)11-18-16(22)15(21)17-7-9-20/h3-6,14,20H,2,7-11H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPSVHDQJWZXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxyethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanisms of action, and biological effects as documented in various studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H23_{23}N3_3O6_6S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 869071-32-9

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on:

  • MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) : A critical regulator in various signaling pathways associated with immune response and inflammation.

Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via mitochondrial pathway
MCF7 (breast cancer)10.0Inhibition of cell cycle progression
A549 (lung cancer)15.0Disruption of metabolic pathways

The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Anti-inflammatory Effects

Another aspect of research focused on the anti-inflammatory properties of this compound. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine, with minimal fecal excretion.

Toxicological assessments have indicated a favorable safety profile at therapeutic doses, although further studies are necessary to fully elucidate long-term effects.

Comparison with Similar Compounds

Key Differences :

  • Bioactivity : Thiazolyl-piperidinyl derivatives (e.g., compounds in ) exhibit antiviral activity, suggesting that the target compound’s tosyl-oxazinan group may modulate similar pathways if optimized .

Oxalamides in Material Science

Compound Name Key Substituents Molecular Formula Molecular Weight Application Reference
N1,N2-Bis(2-hydroxyethyl)oxalamide (OXA1) N1, N2: 2-Hydroxyethyl C6H12N2O4 176.2 Polymerization initiator for poly(L-lactide)
H3obea (N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide) N1: 2-Carboxyphenyl; N2: 2-Hydroxyethyl C12H14N2O6 282.3 Ligand for 2D coordination polymers

Key Differences :

  • Functionality : OXA1 is symmetrical and used to initiate ring-opening polymerization, whereas H3obea’s asymmetric structure enables coordination with metal ions. The target compound’s tosyl group may limit its use in polymerization but could stabilize intermediates in synthesis .

Miscellaneous Oxalamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Application Reference
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide N1: 2-Fluorophenyl; N2: 4-Methoxyphenethyl C18H19FN2O3 330.4 Inhibitor of stearoyl-CoA desaturase
N1-Allyl-N2-((3-(dihydrobenzo[d][1,4]dioxinyl)sulfonyl-oxazinan)methyl)oxalamide N1: Allyl; N2: Dihydrobenzo-dioxinyl-sulfonyl C18H23N3O7S 425.5 Not explicitly reported; structural diversity study

Key Differences :

Structure-Activity Relationship (SAR) Considerations

  • Hydroxyethyl Group : Enhances solubility and hydrogen bonding, critical for bioavailability in pharmaceutical applications.
  • Tosyl Group : May improve metabolic stability by resisting enzymatic degradation, a feature observed in sulfonamide-containing drugs .

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